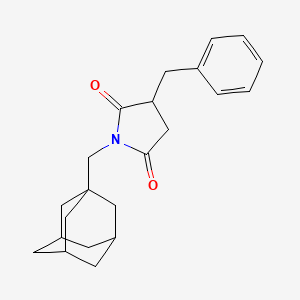![molecular formula C17H23N3O4S B11066524 6-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11066524.png)
6-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2,6-DIMETHYLPIPERIDINO)SULFONYL]-1,4-DIMETHYL-1,4-DIHYDRO-2,3-QUINOXALINEDIONE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a quinoxalinedione core
Preparation Methods
The synthesis of 6-[(2,6-DIMETHYLPIPERIDINO)SULFONYL]-1,4-DIMETHYL-1,4-DIHYDRO-2,3-QUINOXALINEDIONE involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the construction of the quinoxalinedione core. The synthetic route typically starts with the preparation of 2,6-dimethylpiperidine, which is then sulfonylated using appropriate reagents. The final step involves the formation of the quinoxalinedione core through a series of cyclization and oxidation reactions .
Chemical Reactions Analysis
6-[(2,6-DIMETHYLPIPERIDINO)SULFONYL]-1,4-DIMETHYL-1,4-DIHYDRO-2,3-QUINOXALINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
6-[(2,6-DIMETHYLPIPERIDINO)SULFONYL]-1,4-DIMETHYL-1,4-DIHYDRO-2,3-QUINOXALINEDIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-[(2,6-DIMETHYLPIPERIDINO)SULFONYL]-1,4-DIMETHYL-1,4-DIHYDRO-2,3-QUINOXALINEDIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
6-[(2,6-DIMETHYLPIPERIDINO)SULFONYL]-1,4-DIMETHYL-1,4-DIHYDRO-2,3-QUINOXALINEDIONE can be compared with other similar compounds such as:
2,6-Dimethylpiperidine: A simpler compound with a piperidine ring, used as a building block in organic synthesis.
Quinoxalinedione derivatives: Compounds with similar core structures but different substituents, used in various biological and chemical applications.
Trimethoxyphenyl derivatives: Compounds with a trimethoxyphenyl group, known for their diverse biological activities
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C17H23N3O4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)sulfonyl-1,4-dimethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C17H23N3O4S/c1-11-6-5-7-12(2)20(11)25(23,24)13-8-9-14-15(10-13)19(4)17(22)16(21)18(14)3/h8-12H,5-7H2,1-4H3 |
InChI Key |
DWKXWSHPICQWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C(=O)N3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[(2-nitrophenyl)methanediyl]bis(2-phenylacetamide)](/img/structure/B11066456.png)

![N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B11066463.png)
![6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11066472.png)
![2-Amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11066486.png)
![5'-(2-Methoxyphenyl)-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11066493.png)
![ethyl 5-amino-6-cyano-7-(4-hydroxy-3-methoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11066494.png)
![1-(1,3-Benzodioxol-5-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11066497.png)
![N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11066505.png)
![2-[(3-Cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11066521.png)

![5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11066531.png)

